molecular formula C7H9N3O B1282093 5-(Aminomethyl)pyridine-2-carboxamide CAS No. 182292-13-3

5-(Aminomethyl)pyridine-2-carboxamide

Cat. No.: B1282093
CAS No.: 182292-13-3
M. Wt: 151.17 g/mol
InChI Key: BQWIQQOYKOABHX-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyridine-2-carboxamide is an organic compound with the molecular formula C7H9N3O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Scientific Research Applications

5-(Aminomethyl)pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Safety and Hazards

This compound is considered hazardous. It is a combustible liquid and causes severe skin burns and eye damage. It may also cause respiratory irritation. It is harmful if swallowed or in contact with skin .

Future Directions

While the future directions for this specific compound are not explicitly mentioned in the sources, it’s known that pyrimidines, a class of compounds to which this compound is related, have potential for further development as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mechanism of Action

Mode of Action

Some pyridine carboxamide derivatives have been found to exhibit inhibitory action against urease . They interact with the enzyme urease, leading to a decrease in its activity . The specific interactions of 5-(Aminomethyl)pyridine-2-carboxamide with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

It’s worth noting that some nad+ metabolites, such as n-methyl-2-pyridone-5-carboxamide (n-me-2py), have been found to inhibit tgfβ1-induced fibrosis and inflammatory gene expression in kidney fibroblasts . The downstream effects of these interactions on other biochemical pathways remain to be investigated.

Biochemical Analysis

Biochemical Properties

5-(Aminomethyl)pyridine-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . The interaction between this compound and urease involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can be crucial in controlling urease-related processes in biological systems.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to suppress the expression of types I and III collagen, αSMA, and IL-6 in kidney fibroblasts . Additionally, it inhibits TGFβ1-induced type I collagen and IL-6 expression in renal tubular epithelial cells . These effects suggest that this compound can modulate cellular responses to fibrotic and inflammatory stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits the phosphorylation of Akt, a key signaling molecule involved in cell survival and proliferation . This inhibition results in the suppression of fibrosis and inflammation-related genes, highlighting its potential therapeutic applications in conditions like chronic kidney disease.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects by inhibiting fibrosis and inflammation without causing significant toxicity . At higher doses, there may be potential toxic or adverse effects, which necessitate careful dosage optimization in preclinical studies. Understanding the threshold effects and toxicities at high doses is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. For instance, it is metabolized through pathways involving nicotinamide adenine dinucleotide (NAD) metabolism . The compound’s metabolites, such as N-methyl-2-pyridone-5-carboxamide, have been recognized for their anti-fibrotic and anti-inflammatory activities . These metabolic interactions highlight the compound’s potential in modulating metabolic processes in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these interactions is crucial for optimizing its therapeutic efficacy and minimizing off-target effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)pyridine-2-carboxamide typically involves the reaction of 2-cyanopyridine with formaldehyde and ammonia. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product in good to excellent yields. The reaction can be represented as follows:

2-Cyanopyridine+Formaldehyde+AmmoniaThis compound\text{2-Cyanopyridine} + \text{Formaldehyde} + \text{Ammonia} \rightarrow \text{this compound} 2-Cyanopyridine+Formaldehyde+Ammonia→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality and high yields. The use of catalysts, such as metal oxides, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Amino-substituted pyridine derivatives.

    Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    5-(Aminomethyl)pyridine-2-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxamide group.

    5-(Aminomethyl)pyridine-2-carboxylate: Similar structure but with an ester group instead of a carboxamide group.

Uniqueness

5-(Aminomethyl)pyridine-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a carboxamide group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

5-(aminomethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-3-5-1-2-6(7(9)11)10-4-5/h1-2,4H,3,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWIQQOYKOABHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514534
Record name 5-(Aminomethyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182292-13-3
Record name 5-(Aminomethyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(aminomethyl)pyridine-2-carboxamide
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